Epi trandolapril benzyl ester chemical structure and properties
Epi trandolapril benzyl ester chemical structure and properties
An In-Depth Technical Guide on Epi Trandolapril Benzyl Ester: Structural Characterization, Synthesis Dynamics, and Impurity Profiling
Executive Summary
Trandolapril is a highly potent, non-sulfhydryl prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class, utilized primarily for hypertension and post-myocardial infarction management[1]. The synthesis of this complex heterobicyclic compound requires precise stereochemical control, as the active pharmaceutical ingredient (API) contains five defined stereocenters.
During the commercial synthesis of Trandolapril, Trandolapril Benzyl Ester serves as a critical protected intermediate[2]. However, the rigorous conditions of peptide coupling can lead to stereochemical inversion, generating Epi Trandolapril Benzyl Ester —an epimeric impurity. For drug development professionals and analytical chemists, understanding the causality of this epimerization, its structural implications, and the protocols for its isolation and quantification is paramount for ensuring the pharmacological efficacy and safety of the final API.
Chemical Structure and Physicochemical Properties
Trandolaprilat, the biologically active diacid metabolite of Trandolapril, requires its carboxylic acid moieties to be carefully protected during synthetic assembly to prevent unwanted polymerization[1]. The 2-carboxylic acid of the octahydroindole ring is typically protected as a benzyl ester (CAS: 98677-37-3)[3].
The epi variant of this intermediate, Epi Trandolapril Benzyl Ester, represents a stereochemical inversion at one of the chiral centers—most commonly at the alpha-carbon of the amino acid moiety or the 2-position of the octahydroindole ring[4]. Because stereochemistry dictates the binding affinity of the drug to the ACE active site, the presence of epimeric impurities directly degrades the clinical viability of the batch.
Table 1: Comparative Physicochemical Data
| Property | Trandolapril (API) | Trandolapril Benzyl Ester | Epi Trandolapril Benzyl Ester |
| Molecular Formula | C₂₄H₃₄N₂O₅ | C₃₁H₄₀N₂O₅ | C₃₁H₄₀N₂O₅ |
| Molecular Weight | 430.54 g/mol | 520.67 g/mol | 520.67 g/mol |
| CAS Number | 87679-37-6 | 98677-37-3 | N/A (Catalog specific) |
| Role in Synthesis | Final Active Prodrug | Key Protected Intermediate | Synthetic Impurity |
| Stereocenters | 5 Defined (2S, 3aR, 7aS, 1S, 2S) | 5 Defined | ≥1 Inverted (Epimeric) |
Mechanistic Role in Synthesis and Epimerization Dynamics
The Strategic Choice of the Benzyl Protecting Group
The synthesis of Trandolapril hinges on the peptide coupling of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) with (2S,3aR,7aS)-octahydroindole-2-carboxylic acid[5]. The benzyl ester is explicitly chosen as the protecting group for the octahydroindole moiety because it is highly stable under the mild, base-catalyzed conditions of peptide coupling (using DCC/HOBt or N-carboxyanhydrides)[6]. More importantly, it can be orthogonally removed via catalytic hydrogenolysis (Pd/C) without hydrolyzing the essential ethyl ester on the ECPPA aliphatic chain[2].
Causality of Epimerization
Epi Trandolapril Benzyl Ester typically forms via two mechanistic pathways:
-
Incomplete Chiral Resolution: The starting octahydroindole-2-carboxylic acid is often synthesized as a racemate and resolved using 10-D-camphor sulfonic acid[5]. If the resolution is incomplete, the epi isomer carries forward into the esterification step.
-
Base-Catalyzed Enolization: During the coupling of ECPPA with the benzyl ester, the use of organic bases (such as triethylamine or N-ethylmorpholine) can induce transient enolization at the alpha-carbon of the activated ECPPA. When the enolate collapses back to the keto form, racemization occurs, yielding the epi benzyl ester.
Trandolapril synthesis pathway highlighting the benzyl ester intermediate and epimer formation.
Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The synthesis protocol minimizes epimerization through thermal control, while the analytical protocol relies on strict system suitability criteria.
Protocol 1: Synthesis of Trandolapril Benzyl Ester with Epimer Control
Objective: Couple ECPPA with benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate while suppressing base-catalyzed epimerization.
-
Activation: Dissolve 1.0 eq of ECPPA in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reactor to exactly 0°C to suppress the kinetics of enolization.
-
Coupling Agents: Add 1.1 eq of 1-hydroxybenzotriazole (HOBt) followed by 1.1 eq of dicyclohexylcarbodiimide (DCC). Stir for 30 minutes at 0°C until the active ester is fully formed (indicated by the precipitation of dicyclohexylurea, DCU).
-
Amine Addition: Slowly add a pre-cooled solution of 1.0 eq benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate and 1.05 eq of N-ethylmorpholine in DCM dropwise over 45 minutes. Causality note: Keeping the base equivalent strictly near 1.0 and the temperature at 0°C prevents the deprotonation of the alpha-carbon.
-
Reaction & Workup: Allow the mixture to stir for 12 hours, gradually warming to room temperature. Filter the DCU byproduct. Wash the organic filtrate sequentially with 5% citric acid (to remove unreacted amine), 5% NaHCO₃ (to remove unreacted acid), and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via recrystallization (ethanol/ether) to isolate Trandolapril Benzyl Ester.
Protocol 2: Chiral HPLC Method for Epimer Quantification
Objective: Chromatographically resolve Trandolapril Benzyl Ester from Epi Trandolapril Benzyl Ester to ensure the impurity is below the 0.1% ICH threshold.
-
Sample Preparation: Dissolve 10 mg of the synthesized intermediate in 10 mL of the mobile phase (1.0 mg/mL).
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm) – required for resolving diastereomeric/epimeric esters.
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v). Causality note: TFA sharpens the peaks by suppressing the ionization of any residual unprotected carboxylic acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
-
System Suitability (Self-Validation): Inject a spiked standard containing 0.5% Epi Trandolapril Benzyl Ester. The run is only valid if the resolution factor ( Rs ) between the main peak and the epi peak is ≥1.5 .
-
Quantification: Calculate the area percent of the epi peak relative to the total peak area.
Analytical workflow for the chromatographic resolution and quantification of epimeric impurities.
References
-
PubChem - Trandolapril | C24H34N2O5 | CID 5484727. National Center for Biotechnology Information. Available at:[Link]
- Google Patents - Process for the synthesis of the ace inhibitor trandolapril (WO2007003947A2).
-
Coompo - Epi Trandolapril Benzyl Ester | N/A. Available at:[Link]
-
Inxight Drugs - TRANDOLAPRIL EPIMER, (2R-CARBOXYLIC ACID)-. National Center for Advancing Translational Sciences. Available at:[Link]
Sources
- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: TRANDOLAPRIL SPECTRAL DATA [orgspectroscopyint.blogspot.com]
- 3. Trandolapril benzyl ester/CAS:98677-37-3-HXCHEM [hxchem.net]
- 4. TRANDOLAPRIL EPIMER, (2R-CARBOXYLIC ACID)- [drugs.ncats.io]
- 5. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]
- 6. EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
